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Compound of Interest

3,3-Diphenyl-3H-
Compound Name:
benzo[flchromene

Cat. No.: B1351415

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the photochromic compound 3,3-Diphenyl-3H-
benzo[flchromene. While a complete, publicly available dataset for this specific molecule is
not readily available, this document compiles known data, presents representative spectral
information from closely related analogs, and offers detailed experimental protocols for
obtaining and analyzing its spectroscopic profile.

Introduction to 3,3-Diphenyl-3H-benzo[flchromene

3,3-Diphenyl-3H-benzo[flchromene, also known as 3,3-diphenyl-3H-naphtho[2,1-b]pyran, is a
well-known photochromic compound.[1] Upon irradiation with ultraviolet (UV) light, the colorless
closed form undergoes a reversible ring-opening reaction to form colored, open isomers,
typically a transoid-cis (TC) and a transoid-trans (TT) merocyanine dye.[2] This property makes
it a compound of interest in the development of photoresponsive materials, such as ophthalmic
lenses and molecular switches. A thorough understanding of its spectroscopic characteristics is
crucial for its application and for the rational design of new photochromic systems.

Spectroscopic Data

Due to the limited availability of published spectral data for the parent compound, this section
provides a combination of known data for its photoisomers and representative data from
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analogous benzolflchromene structures to illustrate the expected spectral features.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary method for characterizing the photochromic behavior of
3,3-Diphenyl-3H-benzo[flchromene. The colorless, closed form does not absorb significantly
in the visible region. Upon UV irradiation, the formation of the colored merocyanine isomers
results in strong absorption bands in the visible spectrum.

Molar Extinction

Isomer Amax (nm) Coefficient (g, Solvent
M—*cm™?)

Transoid-Cis (TC) ~433 18,100 Toluene

Transoid-Trans (TT) ~415 16,900 Toluene

Note: The exact Amax and € values can be influenced by the solvent.[2]

Infrared (IR) Spectroscopy

A complete experimental IR spectrum for 3,3-Diphenyl-3H-benzo[flJchromene is not readily
available in the literature. However, based on its chemical structure, the following characteristic
absorption bands are expected. This table includes representative data from related chromene

structures.
Wavenumber (cm~—?) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic rings
1650-1500 C=C stretch Aromatic and pyran rings
1250-1000 C-O stretch Ether linkage in pyran ring
770-730 and 710-690 C-H bend (out-of-plane) Monosubstituted and ortho-

disubstituted aromatic rings

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed *H and 3C NMR data for 3,3-Diphenyl-3H-benzo[flchromene are not explicitly
published. The following tables provide expected chemical shift ranges based on the analysis
of its structure and data from analogous compounds.

IH NMR (Proton NMR)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)

Aromatic protons
8.0-7.0 Multiplet ~16H (naphthalene and
phenyl rings)

Olefinic proton on the

6.5-6.0 Doublet 1H )

pyran ring

Olefinic proton on the
55-5.0 Doublet 1H )

pyran ring

13C NMR (Carbon-13 NMR)
Chemical Shift (6, ppm) Carbon Type Assignment
) o Carbons of the naphthalene,
150 - 110 Aromatic/Olefinic )
phenyl, and pyran rings

~80 Quaternary Spiro carbon C3

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for 3,3-
Diphenyl-3H-benzo[flchromene.

UV-Vis Spectroscopy Protocol

This protocol is designed to characterize the photochromic properties of the compound.

e Sample Preparation:
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o Prepare a stock solution of 3,3-Diphenyl-3H-benzo[flchromene in a spectroscopic grade
solvent (e.g., toluene or cyclohexane) at a concentration of approximately 1 x 103 M.

o From the stock solution, prepare a dilute solution in the same solvent with a concentration
in the range of 1 x 107> to 1 x 10~* M in a quartz cuvette with a 1 cm path length.

 Instrumentation and Measurement:
o Use a dual-beam UV-Vis spectrophotometer.
o Record a baseline spectrum using a cuvette containing only the solvent.

o Record the absorption spectrum of the un-irradiated (colorless) sample over a wavelength
range of 200-800 nm.

o Irradiate the sample solution with a UV lamp (e.g., 365 nm) for a defined period (e.g., 60
seconds) to induce photoisomerization.

o Immediately after irradiation, record the absorption spectrum of the colored solution over
the same wavelength range.

o To study the thermal fading kinetics, monitor the absorbance at the Amax of the colored
form over time after the UV source is removed.

Infrared (IR) Spectroscopy Protocol

This protocol describes the analysis of a solid sample using the thin-film method.
e Sample Preparation:

o Dissolve a small amount (a few milligrams) of solid 3,3-Diphenyl-3H-benzo[flchromene
in a few drops of a volatile solvent such as dichloromethane or acetone.

o Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or
KBr).

o Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the
plate.
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 Instrumentation and Measurement:
o Use a Fourier Transform Infrared (FTIR) spectrometer.
o Place the salt plate with the sample film in the spectrometer's sample holder.
o Acquire the IR spectrum over the range of 4000-400 cm~1.

o If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and
re-run the spectrum. If the signal is too strong, prepare a more dilute solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

This protocol outlines the procedure for obtaining *H and 3C NMR spectra.
e Sample Preparation:

o Dissolve approximately 5-10 mg of 3,3-Diphenyl-3H-benzo[flchromene in about 0.6-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

o Ensure the solid is fully dissolved. A small amount of tetramethylsilane (TMS) can be
added as an internal standard (0 ppm).

 Instrumentation and Measurement:
o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o For 'H NMR: Acquire the spectrum using standard parameters. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans and a longer acquisition time will be necessary due to the lower natural
abundance of 13C.
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Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the
photochromic switching pathway of 3,3-Diphenyl-3H-benzo[flchromene.
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Caption: General workflow for the spectroscopic analysis of 3,3-Diphenyl-3H-
benzo[flchromene.
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Caption: Photochromic ring-opening pathway of 3,3-Diphenyl-3H-benzo[flchromene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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